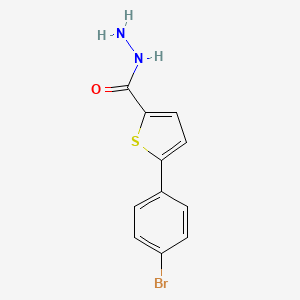

5-(4-Bromophenyl)thiophene-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromophenyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKIMTDDJJSIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488971 | |

| Record name | 5-(4-Bromophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62403-14-9 | |

| Record name | 5-(4-Bromophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

Introduction: The Significance of 5-(4-Bromophenyl)thiophene-2-carbohydrazide in Modern Drug Discovery and Materials Science

This compound is a multifaceted heterocyclic compound that has emerged as a critical building block in both pharmaceutical development and advanced materials science.[1][2] Its unique molecular architecture, featuring a central thiophene ring flanked by a bromophenyl group and a carbohydrazide moiety, bestows upon it a versatile reactivity profile. This makes it a highly sought-after intermediate in the synthesis of a diverse array of bioactive molecules and functional organic materials.[1][2]

In the realm of medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, present in numerous approved drugs. The incorporation of the 4-bromophenyl substituent provides a strategic handle for further molecular elaboration, often through cross-coupling reactions, enabling the exploration of a wider chemical space in the quest for novel therapeutic agents. The carbohydrazide functional group is also of paramount importance, serving as a versatile precursor for the construction of various heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]

From a materials science perspective, the extended π-conjugated system of this compound and its derivatives makes them promising candidates for applications in organic electronics. These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where their tunable electronic properties can be harnessed to achieve desired device performance.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing a reliable and reproducible two-step synthetic route. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles and critical experimental parameters.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step reaction sequence, commencing with the commercially available 5-(4-bromophenyl)thiophene-2-carboxylic acid. The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic scheme for this compound.

The first step involves the esterification of 5-(4-bromophenyl)thiophene-2-carboxylic acid to its corresponding methyl ester. This is a crucial transformation as it activates the carbonyl group for the subsequent nucleophilic attack by hydrazine. The second step is the hydrazinolysis of the methyl ester, which proceeds via a nucleophilic acyl substitution mechanism to yield the desired this compound.

Physicochemical Properties of Key Compounds

A thorough understanding of the physicochemical properties of the reactants, intermediates, and the final product is essential for successful synthesis and purification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-(4-Bromophenyl)thiophene-2-carboxylic acid | C₁₁H₇BrO₂S | 299.14 | Off-white to pale yellow solid | 235-240 |

| Methyl 5-(4-bromophenyl)thiophene-2-carboxylate | C₁₂H₉BrO₂S | 313.17 | White to off-white solid | 128-132 |

| This compound | C₁₁H₉BrN₂OS | 297.17 | White to pale yellow solid | 189-193 |

Experimental Protocols

Part 1: Synthesis of Methyl 5-(4-bromophenyl)thiophene-2-carboxylate (Ester Intermediate)

This procedure details the Fischer esterification of 5-(4-bromophenyl)thiophene-2-carboxylic acid. The use of a catalytic amount of strong acid in an excess of alcohol drives the equilibrium towards the formation of the ester.

Materials and Reagents:

-

5-(4-Bromophenyl)thiophene-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)thiophene-2-carboxylic acid (10.0 g, 33.4 mmol).

-

Add anhydrous methanol (150 mL) to the flask and stir the suspension.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed over time, and a new, less polar spot corresponding to the ester should appear.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-(4-bromophenyl)thiophene-2-carboxylate.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield a white to off-white solid.

Part 2: Synthesis of this compound (Final Product)

This procedure describes the hydrazinolysis of the methyl ester intermediate. Hydrazine hydrate acts as the nucleophile, displacing the methoxy group of the ester to form the stable carbohydrazide.

Materials and Reagents:

-

Methyl 5-(4-bromophenyl)thiophene-2-carboxylate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (95% or absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Ice bath

Step-by-Step Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-(4-bromophenyl)thiophene-2-carboxylate (8.0 g, 25.5 mmol) in ethanol (120 mL).

-

To the stirred solution, add hydrazine hydrate (10 mL, approximately 200 mmol) dropwise at room temperature.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

-

Upon completion of the reaction, cool the reaction mixture to room temperature. A white or pale-yellow precipitate of the product should form.

-

Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Esterification Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism under acidic conditions.

Figure 3: Mechanism of Hydrazinolysis.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range close to the literature value (189-193 °C) is indicative of high purity.

-

Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests the absence of major impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and bands corresponding to the aromatic C-H and C=C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the aromatic protons on the thiophene and bromophenyl rings, as well as signals for the -NH and -NH₂ protons of the hydrazide moiety.

-

¹³C NMR will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the hydrazide.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (297.17 g/mol for C₁₁H₉BrN₂OS), confirming its elemental composition.

Safety and Handling Precautions

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Chemical-Specific Hazards:

-

Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

-

Hydrazine Hydrate: Toxic and corrosive. It is also a suspected carcinogen. Avoid inhalation of vapors and contact with skin.

-

Organic Solvents (Methanol, Ethanol, Ethyl Acetate): Flammable. Keep away from open flames and other ignition sources.

-

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a key intermediate in the development of novel pharmaceuticals and functional organic materials. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their scientific endeavors. The provided mechanistic insights and characterization guidelines further empower scientists to optimize the synthesis and ensure the quality of the final product.

References

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Institutes of Health. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Taylor & Francis Online. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). National Institutes of Health. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). National Institutes of Health. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. [Link]

-

5-(4-Bromophenyl)thiophene-2-carboxylic acid | 40133-13-9. (n.d.). J&K Scientific. [Link]

-

This compound | 62403-14-9. (n.d.). J&K Scientific. [Link]

- Preparation method of 2-thiophenecarboxylic acid. (n.d.).

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). ResearchGate. [Link]

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (n.d.). Semantic Scholar. [Link]

-

Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. (n.d.). ResearchGate. [Link]

-

STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (2018). Proceedings of the YSU B: Chemical and Biological Sciences. [Link]

-

View of STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (n.d.). YSU Journals. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Bromophenyl)thiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(4-Bromophenyl)thiophene-2-carbohydrazide. This molecule is a key intermediate in the development of novel therapeutic agents, particularly in the realm of oncology, and possesses a unique structural framework that makes it a versatile building block in medicinal chemistry and materials science.[1][2] This document details a plausible synthetic pathway, predicted spectroscopic and physicochemical properties, and explores the reactivity of the title compound, offering field-proven insights for its utilization in research and development.

Introduction: The Scientific Rationale

This compound has emerged as a compound of significant interest due to the convergence of three key structural motifs: the thiophene ring, the bromophenyl group, and the carbohydrazide functional group. The thiophene ring is a well-established pharmacophore known to enhance electronic properties and is a constituent of numerous biologically active molecules.[2] The presence of a bromophenyl substituent provides a site for further functionalization through cross-coupling reactions and contributes to the overall lipophilicity and potential for specific interactions with biological targets. The carbohydrazide moiety is a versatile functional group that can act as a precursor for a wide range of heterocyclic compounds and can form stable complexes with metal ions.[2] This unique combination of features makes this compound a valuable intermediate for the synthesis of novel compounds with potential applications in pharmaceutical development, particularly as anti-cancer agents, as well as in the fabrication of organic semiconductors for electronic devices.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂OS | [3] |

| Molecular Weight | 297.17 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 189-193 °C | [3] |

| CAS Number | 62403-14-9 | [3] |

| SMILES | NNC(=O)c1ccc(s1)-c2ccc(Br)cc2 | [3] |

| InChI | 1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15) | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically approached in a two-step sequence, commencing with the formation of the carbon-carbon bond between the thiophene and bromophenyl rings, followed by the elaboration of the carbohydrazide functionality. This approach ensures a high-yielding and efficient preparation of the target molecule.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid via Suzuki-Miyaura Cross-Coupling

The initial and crucial step involves the formation of the C-C bond between the thiophene and the bromophenyl moieties. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance and generally excellent yields.[4]

Protocol:

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) and 4-bromophenylboronic acid (1.1 eq.) in a mixture of 1,4-dioxane and water (4:1 v/v), add potassium carbonate (2.0 eq.) as the base.

-

De-gas the mixture by bubbling with argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) as the catalyst.[4]

-

Heat the reaction mixture at 90 °C under an inert atmosphere for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and acidify with 1M HCl.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-(4-bromophenyl)thiophene-2-carboxylic acid.

Step 2: Conversion to this compound

The final step is the conversion of the carboxylic acid to the corresponding carbohydrazide. This is typically achieved via an ester intermediate followed by hydrazinolysis.[5][6]

Protocol:

-

Esterification: Dissolve the 5-(4-bromophenyl)thiophene-2-carboxylic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl ester.

-

Hydrazinolysis: Dissolve the crude methyl 5-(4-bromophenyl)thiophene-2-carboxylate in methanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain this compound.

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and bromophenyl rings, as well as the protons of the hydrazide group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | -CO -NH -NH₂ |

| ~7.7 | d | 2H | Ar-H (ortho to Br) |

| ~7.6 | d | 2H | Ar-H (meta to Br) |

| ~7.5 | d | 1H | Thiophene-H |

| ~7.2 | d | 1H | Thiophene-H |

| ~4.5 | s (br) | 2H | -NH-NH₂ |

4.2. ¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C =O (amide) |

| ~145 | Thiophene-C -C=O |

| ~142 | Thiophene-C -Ar |

| ~132 | Ar-C -Br |

| ~131 | Ar-C H |

| ~129 | Ar-C H |

| ~127 | Thiophene-C H |

| ~124 | Thiophene-C H |

| ~122 | Ar-C -C-Br |

4.3. FT-IR Spectroscopy (Predicted, KBr Pellet)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3200 | N-H stretching (hydrazide) |

| 3100-3000 | C-H stretching (aromatic) |

| ~1650 | C=O stretching (amide I) |

| ~1600 | N-H bending (amide II) |

| ~1500 | C=C stretching (aromatic) |

| ~820 | C-H out-of-plane bending (p-disubstituted benzene) |

4.4. Mass Spectrometry (Predicted)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 296/298 | [M]⁺ and [M+2]⁺ (due to Br isotope) |

| 265/267 | [M-NHNH₂]⁺ |

| 184 | [C₄H₂S-C₆H₄Br]⁺ |

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is dictated by its three main components, offering multiple avenues for synthetic transformations.

Caption: Key reactivity sites of this compound.

-

Reactions of the Hydrazide Group: The primary amine of the hydrazide is a potent nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often biologically active and can serve as ligands for metal complexes. Furthermore, the hydrazide moiety can be used as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.

-

Reactions of the Bromophenyl Ring: The bromine atom on the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

-

Reactions of the Thiophene Ring: While the thiophene ring is generally susceptible to electrophilic substitution, the electron-withdrawing nature of the carbohydrazide and the phenyl groups may deactivate the ring towards such reactions. However, under specific conditions, further functionalization of the thiophene ring might be possible.

Potential Applications

The structural features of this compound make it a promising candidate for various applications:

-

Pharmaceutical Development: As a key intermediate, it is utilized in the synthesis of potential anti-cancer agents.[1] Its derivatives can be designed to target specific enzymes or receptors involved in cancer progression. The ability to readily synthesize a diverse library of analogs makes it an attractive scaffold for drug discovery programs.

-

Organic Electronics: The thiophene core imparts favorable electronic properties, suggesting its use in the fabrication of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2]

-

Materials Science: The molecule can be incorporated into novel polymers and materials with tailored electronic and optical properties.[1]

-

Coordination Chemistry: The hydrazide functionality allows for the formation of stable complexes with various metal ions, which can have applications in catalysis and materials science.[2]

Conclusion

This compound is a molecule of significant synthetic and functional value. This guide has provided a detailed overview of its chemical properties, a plausible and efficient synthetic route, and an exploration of its reactivity and potential applications. The insights and protocols presented herein are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in their scientific endeavors, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

African Rock Art. (n.d.). This compound. Retrieved from [Link]

-

Ali, S., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 14(1), 35-51. Retrieved from [Link]

-

Elshaarawy, R. F. M., et al. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1206. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide 95 62403-14-9 [sigmaaldrich.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ac1.hhu.de [ac1.hhu.de]

5-(4-Bromophenyl)thiophene-2-carbohydrazide CAS number 62403-14-9

An In-Depth Technical Guide to 5-(4-Bromophenyl)thiophene-2-carbohydrazide (CAS No. 62403-14-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatility and Potential

This compound stands as a pivotal building block in the landscape of modern chemical synthesis. Its unique molecular architecture, combining a brominated aromatic ring, a conjugated thiophene system, and a reactive hydrazide moiety, offers a tripartite platform for the development of novel compounds with significant applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and potential applications, grounded in established chemical principles and supported by scientific literature. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the rationale behind them, empowering researchers to confidently utilize this versatile intermediate in their own discovery workflows.

Core Molecular Profile

This compound is a stable, solid compound at room temperature, typically appearing as white flakes.[1] Its structure is characterized by a central thiophene ring, substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a carbohydrazide functional group.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: 2D Structure of this compound

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 62403-14-9 | [1] |

| Molecular Formula | C₁₁H₉BrN₂OS | [1] |

| Molecular Weight | 297.18 g/mol | [1] |

| Appearance | White flakes | [1] |

| Melting Point | 188-194 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)Br | [2] |

| InChI Key | HFKIMTDDJJSIEY-UHFFFAOYSA-N | [2] |

Spectroscopic Signature (Predicted)

While a publicly available, peer-reviewed full dataset for this specific molecule is elusive, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups and known principles of spectroscopy. This predictive analysis is invaluable for reaction monitoring and quality control.

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and phenyl rings, as well as exchangeable protons on the hydrazide moiety.

-

δ ~10.0-9.5 ppm (s, 1H): This broad singlet corresponds to the amide proton (-CO-NH -).

-

δ ~7.8-7.6 ppm (m, 4H): These signals arise from the four protons on the bromophenyl ring, likely appearing as two distinct doublets due to their ortho and meta positions relative to the thiophene linkage.

-

δ ~7.5-7.3 ppm (d, 2H): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other.

-

δ ~4.5 ppm (s, 2H): A broad singlet corresponding to the terminal amine protons (-NH₂ ). The chemical shift of these protons is highly dependent on solvent and concentration.[3]

-

-

¹³C NMR (DMSO-d₆, 101 MHz): The carbon spectrum will be characterized by signals in the aromatic region, a carbonyl carbon, and potentially shielded carbons of the thiophene ring.

-

δ ~161 ppm: Carbonyl carbon (C=O).

-

δ ~145-120 ppm: Aromatic carbons of the thiophene and bromophenyl rings. The carbon attached to the bromine atom will be significantly shielded.

-

-

FT-IR (KBr, cm⁻¹): The infrared spectrum provides clear evidence of the key functional groups.

-

3350-3200 cm⁻¹: N-H stretching vibrations from the -NHNH₂ group.[4]

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~1640 cm⁻¹: C=O stretching (Amide I band), characteristic of the carbohydrazide.[4]

-

~1590 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~820 cm⁻¹: C-S stretching of the thiophene ring.[4]

-

-

Mass Spectrometry (EI): Electron ionization mass spectrometry would likely show a prominent molecular ion peak.

-

m/z ~296/298: The molecular ion peak will exhibit a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[5]

-

Key Fragmentation: Expect fragmentation patterns corresponding to the loss of NH₂NH, CO, and cleavage of the bond between the thiophene and phenyl rings.

-

Synthesis and Purification

The most direct and widely employed method for the synthesis of carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically high-yielding and proceeds under mild conditions.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the synthesis of similar carbohydrazides.[6]

-

Reaction Setup: To a solution of methyl 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (5.0-10.0 eq) dropwise with stirring.

-

Expert Insight: The use of an excess of hydrazine hydrate drives the reaction to completion. Ethanol is a suitable solvent as it dissolves the starting ester and is miscible with aqueous hydrazine hydrate.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product will typically precipitate as a white solid.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. The crude product can be further purified by recrystallization from ethanol to yield the final product as white flakes.

-

Self-Validating System: The purity of the final product should be confirmed by measuring its melting point, which should be within the reported range (188-194 °C), and by spectroscopic analysis (NMR, IR), comparing the obtained spectra with the predicted patterns.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three reactive sites: the nucleophilic hydrazide group, the C-Br bond on the phenyl ring, and the thiophene ring itself.

Reactions at the Hydrazide Moiety: Formation of Hydrazones

The most prominent reaction of this compound is the condensation of the terminal -NH₂ group with aldehydes and ketones to form N-acylhydrazones. This reaction is typically acid-catalyzed and proceeds readily.[6] These hydrazone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

dot graph "Hydrazone_Formation" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: General scheme for N-acylhydrazone synthesis.

Cyclization Reactions: Access to Heterocyclic Scaffolds

The hydrazide and its derived hydrazones are excellent precursors for a variety of five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazole derivatives.

Applications in Research and Development

Medicinal Chemistry: A Scaffold for Anticancer Agents

The thiophene-carbohydrazide core is a "privileged scaffold" in drug discovery. Its derivatives, particularly the N-acylhydrazones, have demonstrated significant potential as anticancer agents.[7] The mechanism of action is often attributed to their ability to chelate metal ions essential for enzymatic activity or to interfere with cellular signaling pathways.

Table 2: Illustrative Anticancer Activity of Thiophene-Based Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Source(s) |

| Thiophene Hydrazone Derivatives | Pancreatic (PaCa-2) | 4.86 | [8] |

| Thiophene Hydrazide-Hydrazones | Breast (MCF-7) | 0.01 | [9] |

| Thiophene Hydrazide-Hydrazones | Lung (NCI-H460) | 0.01 | [9] |

| Thiophene Hydrazide-Hydrazones | CNS (SF-268) | 0.01 | [9] |

| Thiophene Carboxamides | Liver (HepG-2) | 7.46 (µg/mL) | [10] |

| Thiophene Carboxamides | Colon (HCT-116) | 12.60 (µg/mL) | [10] |

Note: This data is presented to demonstrate the potential of the thiophene-carbohydrazide scaffold. Derivatives of this compound would require specific synthesis and biological evaluation.

Materials Science: Building Blocks for Organic Semiconductors

Thiophene-based π-conjugated molecules are at the forefront of organic electronics research.[11][12] They are integral components of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] The 5-(4-bromophenyl)thiophene unit can be incorporated into polymers or small molecules to create materials with desirable electronic properties.

The electronic properties of such materials are governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the material's band gap and its ability to transport charge carriers (holes or electrons).

dot graph "Organic_Semiconductor_Concept" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Conceptual use in organic semiconductor development.

The introduction of electron-withdrawing groups, such as the thenoyl group in some polythiophenes, has been shown to lower the HOMO energy level, which can improve the material's stability and the open-circuit voltage in organic solar cells.[13] While specific data for materials derived from this compound is not provided in the search results, the table below gives representative electronic properties for other thiophene-based polymers to illustrate the typical energy levels achieved.

Table 3: Representative Electronic Properties of Thiophene-Based Polymers

| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Source(s) |

| P1 (EDOT-DPP derivative) | -5.17 | -3.74 | 1.43 | [14] |

| P2 (EDOT-DPP derivative) | -5.20 | -3.76 | 1.44 | [14] |

| Thenoyl-functionalized Polythiophene | -5.37 | N/A | N/A | [13] |

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Codes: H301 (Toxic if swallowed)

-

Precautionary Codes: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.)

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile and significant potential. Its straightforward synthesis and versatile reactivity make it an attractive starting material for creating diverse libraries of compounds. For medicinal chemists, it offers a proven scaffold for the development of potent anticancer agents. For materials scientists, it provides a rigid, conjugated core for the construction of novel organic semiconductors. This guide has outlined the fundamental technical aspects of this compound, providing a solid foundation for its application in innovative research and development endeavors.

References

- J&K Scientific. This compound | 62403-14-9.

- Chem-Impex. This compound.

-

MDPI. Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. [Link]

- African Rock Art. This compound.

-

ResearchGate. Synthesized thiophene derivatives identified with anticancer activity. [Link]

-

De Gruyter. A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. [Link]

- Chemistry Connected.

-

MDPI. The Availability of Neutral Cyan, Green, Blue and Purple Colors from Simple D–A Type Polymers with Commercially Available Thiophene Derivatives as the Donor Units. [Link]

-

PubChem. Thiophene-2-carbohydrazide. [Link]

-

PubMed. Thiophene-Based Organic Semiconductors. [Link]

- MDPI.

-

Springer Professional. Thiophene-Based Organic Semiconductors. [Link]

-

Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

- The Royal Society of Chemistry. 1H NMR.

-

ResearchGate. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

-

ResearchGate. HOMO, LUMO energy levels, and band gaps of polymers. [Link]

-

PubMed. p-Channel organic semiconductors based on hybrid acene-thiophene molecules for thin-film transistor applications. [Link]

-

NIH. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. [Link]

-

SCIRP.org. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

-

ResearchGate. The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]

-

ResearchGate. Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... [Link]

-

MDPI. Controlling Energy Gaps of pi-Conjugated Polymers by Multi-Fluorinated Boron-Fused Azobenzene Acceptors for Highly Efficient Nea. [Link]

-

PubChemLite. 5-(4-bromophenyl)thiophene-2-carboxylic acid (C11H7BrO2S). [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

-

NIH. N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. [Link]

-

RSC Publishing. Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells. [Link]

-

PubMed. Thiophene-Derived Porous Organic Semiconductors as Promising Photocatalysts for Green H2O2 Synthesis: Structure-Performance Relationships, Current Challenges, and Perspectives. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.. [Link]

-

NIST. Thiophene. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 5-(4-bromophenyl)thiophene-2-carboxylic acid (C11H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Organic Semiconductors | springerprofessional.de [springerprofessional.de]

- 13. Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Thiophene Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Convergence of Thiophene and Carbohydrazide Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic compounds, thiophene and its derivatives have consistently emerged as privileged scaffolds in drug design, attributable to their isosteric resemblance to benzene and their capacity for diverse biological interactions.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in numerous FDA-approved drugs, underscoring its therapeutic significance.[3] When this versatile moiety is strategically coupled with a carbohydrazide group (-CONHNH2), a new class of derivatives is born, exhibiting a remarkable spectrum of biological activities. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and mechanistic underpinnings of thiophene carbohydrazide derivatives, offering valuable insights for researchers and professionals in drug development.

The carbohydrazide functional group serves as a crucial pharmacophore, capable of forming multiple hydrogen bonds and acting as a versatile linker for the synthesis of various heterocyclic systems, including Schiff bases, oxadiazoles, and triazoles. This inherent reactivity, combined with the electronic properties of the thiophene ring, creates a synergistic effect, leading to compounds with enhanced antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[4][5][6][7] This document will dissect these activities, providing not only a summary of findings but also the causality behind experimental designs and the validation of described protocols.

Synthetic Strategies: From Thiophene-2-Carbohydrazide to Diverse Heterocycles

The cornerstone for the synthesis of a vast array of biologically active compounds is thiophene-2-carbohydrazide . This key intermediate is typically prepared from the corresponding thiophene-2-carboxylic acid ester through hydrazinolysis. The subsequent derivatization of thiophene-2-carbohydrazide opens a gateway to a multitude of heterocyclic scaffolds.

A prevalent and effective synthetic route involves the condensation of thiophene-2-carbohydrazide with various aldehydes or ketones to form N-acylhydrazones (Schiff bases).[5][8] These Schiff bases are not only biologically active in their own right but also serve as versatile precursors for further cyclization reactions. For instance, reaction with acetic anhydride can yield oxadiazole derivatives, while reaction with mercaptoacetic acid can lead to the formation of thiazolidinones.[9]

Another significant synthetic pathway involves the reaction of thiophene-containing carbohydrazides with aryl isothiocyanates to produce thiosemicarbazides.[10][4] These thiosemicarbazides can then be transformed into 1,2,4-triazole or thiazole derivatives through cyclization reactions, such as the Hantzsch thiazole synthesis.[10][4]

Figure 1: Key synthetic pathways for thiophene carbohydrazide derivatives.

A Spectrum of Biological Activities: Mechanistic Insights and Experimental Validation

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Thiophene carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents against a broad range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and various fungal strains.[4][11][12] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Key Mechanistic Insights:

-

Enzyme Inhibition: Molecular docking studies have suggested that these derivatives can bind to the active sites of crucial bacterial enzymes, such as D-alanine ligase, thereby inhibiting cell wall synthesis.[11][12]

-

Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate the interaction of the derivatives with the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.

-

Schiff Base Mediated Activity: The azomethine group (-N=CH-) in Schiff base derivatives is crucial for their biological activity. Chelation with metal ions present in the microbial cells can enhance their antimicrobial potency.[13][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.[11][12]

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The thiophene carbohydrazide derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Thiophene Carbohydrazide Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole derivative | Clostridium difficile | 2 - 4 | [11][12] |

| Thiophene-thiazole-Schiff base hybrids | Staphylococcus aureus | - | [15] |

| N'-(Aryl)-2-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]carbonyl}hydrazinecarbothioamide | Bacillus subtilis | Promising | [10] |

| N'-(Aryl)-2-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]carbonyl}hydrazinecarbothioamide | Escherichia coli | Promising | [10] |

| N'-(Aryl)-2-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]carbonyl}hydrazinecarbothioamide | Salmonella typhi | Promising | [10] |

| Thiophene/furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | 0.1 - 1.1 | [7][16] |

Note: "-" indicates that specific quantitative data was not provided in the abstract.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cancer Cell Proliferation

The anticancer potential of thiophene carbohydrazide derivatives has been extensively investigated against various human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer.[9][5] These compounds often exert their cytotoxic effects through multiple mechanisms, making them promising candidates for cancer chemotherapy.

Key Mechanistic Insights:

-

Enzyme Inhibition: Some derivatives have shown inhibitory activity against key enzymes involved in cancer progression, such as carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and contributes to the acidic tumor microenvironment.[9]

-

Induction of Apoptosis: Treatment with these compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: Thiophene derivatives can interfere with the cell cycle progression of cancer cells, leading to arrest at specific phases (e.g., G2/M phase) and preventing cell division.[17]

-

Tubulin Polymerization Inhibition: Certain thiophene-based compounds have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division, similar to the mechanism of some established anticancer drugs.[17]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiophene carbohydrazide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Data Presentation: Anticancer Activity of Thiophene Carbohydrazide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-acylhydrazones containing thiophene nuclei | Four human cancer cell lines | 0.82 - 12.90 | [5] |

| Hydrazones and spiro-indolin-oxadiazole derivatives | Breast adenocarcinoma (MCF7) | Potent | [9] |

| Hydrazones and spiro-indolin-oxadiazole derivatives | Colon cancer (HCT116) | Potent | [9] |

Note: "Potent" indicates that the source described the activity as significant without providing specific IC50 values in the abstract.

Figure 2: Key anticancer mechanisms of thiophene carbohydrazide derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammatory diseases pose a significant global health burden, and the development of novel anti-inflammatory agents is a critical area of research.[6][18][19] Thiophene derivatives have a well-established history as anti-inflammatory agents, with commercially available drugs like Tinoridine and Tiaprofenic acid containing a thiophene moiety.[6][18][20] Thiophene carbohydrazide derivatives are also being explored for their potential to modulate inflammatory responses.

Key Mechanistic Insights:

-

Inhibition of COX and LOX Enzymes: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6][18][19] Thiophene-based compounds have been shown to effectively inhibit these enzymes.

-

Modulation of Inflammatory Cytokines: These derivatives can influence the production of pro-inflammatory and anti-inflammatory cytokines, thereby regulating the overall inflammatory response.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[21]

Step-by-Step Methodology:

-

Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

-

Compound Administration: The test compounds (thiophene carbohydrazide derivatives) are administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group.

Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives

| Compound Class | Model/Target | Activity | Reference |

| 3-Aminothiophene-2-acylhydrazone derivatives | Carrageenan-induced paw edema | Potent analgesic and anti-inflammatory | [21] |

| Thiophene-based compounds | COX and LOX enzymes | Inhibition | [6][18][19] |

| Thiophene-based compounds | Inflammatory cytokines | Modulation | [18] |

Future Perspectives and Conclusion

The convergence of the thiophene nucleus and the carbohydrazide moiety has yielded a class of derivatives with immense therapeutic potential. The versatility in their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. The broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlights their promise in addressing a range of diseases.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.[22]

-

Mechanism of Action Elucidation: While initial mechanistic insights are available, further studies are needed to fully elucidate the molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified in in vitro studies need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Formulating these derivatives into advanced drug delivery systems, such as nanoparticles, could enhance their bioavailability, target specificity, and therapeutic efficacy.[17]

References

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]

-

Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Oriental Journal of Chemistry. [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

-

Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. ResearchGate. [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Institutes of Health. [Link]

-

Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

-

Some clinical drugs bearing thiophene scaffolds as anticancer agents. ResearchGate. [Link]

-

Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Oriental Journal of Chemistry. [Link]

-

Multi-biological activity evaluation of Sn(П), Zn(П) and Fe(П) complexes based on thiocarbohydrazide schiff bases: synthesis, spectroscopic investigations and fluorescence studies. National Institutes of Health. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. National Institutes of Health. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central. [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. National Institutes of Health. [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Synthesis and Evaluation of Thiophene Based Schiff Base Metal Drug Complexes Amit kumar P G Department of Chemistry Magadh Un. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. scite.ai. [Link]

-

3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. National Institutes of Health. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) - SciSpace. SciSpace. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]

-

Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Discovery of Novel Thiophene-Based Baloxavir Derivatives as Potent Cap-Dependent Endonuclease Inhibitors for Influenza Treatment. PubMed. [Link]

-

Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Europe PMC. [Link]

-

Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Biological Diversity of Thiophene: A Review | Request PDF. ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: 5-(4-Bromophenyl)thiophene-2-carbohydrazide as a Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally rich compounds. Among these, 5-(4-bromophenyl)thiophene-2-carbohydrazide has emerged as a highly versatile and valuable scaffold. Its unique structural amalgamation of a thiophene core, a reactive bromophenyl moiety, and a nucleophilic carbohydrazide group bestows upon it a remarkable reactivity profile. This guide provides a comprehensive exploration of this compound, from its synthesis and characterization to its extensive applications as a precursor for a diverse array of heterocyclic systems with significant potential in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its key transformations and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Thiophene-Carbohydrazide Scaffold

The thiophene nucleus is a privileged heterocycle in medicinal chemistry, frequently found in a wide range of pharmaceuticals due to its ability to mimic a phenyl ring and engage in various biological interactions. When functionalized with a carbohydrazide group, the resulting scaffold becomes a powerful synthon for the construction of five- and six-membered heterocyclic rings such as oxadiazoles, triazoles, pyrazoles, and pyrimidines. The additional presence of a bromophenyl group on the thiophene ring of this compound introduces a crucial element of synthetic flexibility. The bromine atom serves as a handle for post-synthetic modifications via cross-coupling reactions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide will illuminate the synthetic utility of this remarkable building block, providing both the conceptual framework and the practical knowledge necessary to harness its full potential.

Synthesis and Characterization of this compound

The reliable and scalable synthesis of the title compound is the gateway to its widespread application. A common and efficient method involves a two-step sequence starting from the commercially available 5-(4-bromophenyl)thiophene-2-carboxylic acid.

Synthetic Workflow

The synthesis proceeds via an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. The esterification step is crucial as it activates the carboxyl group for subsequent nucleophilic attack by hydrazine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(4-bromophenyl)thiophene-2-carboxylate

-

To a solution of 5-(4-bromophenyl)thiophene-2-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ester, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the methyl 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq) in ethanol (10 vol).

-

Add hydrazine hydrate (5.0 eq) to the solution and heat the mixture to reflux (approximately 60 °C) for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound as a white to off-white solid.[1]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BrN₂OS | [2] |

| Molecular Weight | 297.18 g/mol | [2] |

| Appearance | White flakes | [2] |

| Melting Point | 188-194 °C | [2] |

| CAS Number | 62403-14-9 | [2] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.95 (s, 1H, -NH), 8.42 (s, 1H, -N=CH), 7.83 (d, 1H, Th-H), 7.35 (d, 2H, Ar-H), 7.82 (d, 2H, Ar-H), 7.04 (d, 1H, Th-H).[1]

-

IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1650 (C=O stretching, Amide I), 1590 (N-H bending, Amide II), 1480 (C=C stretching).[1]

-

Mass Spectrum (m/z): 297 (M+), 299 (M+2).

Applications in the Synthesis of Heterocyclic Compounds

The carbohydrazide moiety is a versatile functional group that can react with a wide range of electrophiles to construct various heterocyclic rings. The following sections detail the synthesis of key heterocyclic families from this compound.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of heterocycles known for their diverse biological activities. A common route to their synthesis from carbohydrazides involves the initial formation of a Schiff base with an aldehyde, followed by oxidative cyclization.

Caption: General scheme for the synthesis of 1,3,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of 2-(5-(4-Bromophenyl)thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

-

Schiff Base Formation: A mixture of this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (15 vol) is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding N'-benzylidene-5-(4-bromophenyl)thiophene-2-carbohydrazide.

-

Oxidative Cyclization: The synthesized Schiff base (1.0 eq) is dissolved in a suitable solvent like ethanol, and an oxidizing agent such as Chloramine-T (1.2 eq) is added.[3] The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration and can be purified by recrystallization.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities. A robust method for their synthesis from carbohydrazides involves reaction with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.

Caption: Synthesis of 1,2,4-triazole-3-thiones.

Detailed Experimental Protocol: Synthesis of 4-Aryl-5-(5-(4-bromophenyl)thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Thiosemicarbazide Formation: To a solution of this compound (1.0 eq) in ethanol, the corresponding aryl isothiocyanate (1.0 eq) is added. The mixture is heated at reflux for several hours. The resulting thiosemicarbazide intermediate often precipitates upon cooling and can be isolated by filtration.[4]

-

Cyclization: The isolated thiosemicarbazide is suspended in an aqueous sodium hydroxide solution (e.g., 10%) and heated at reflux for 2-4 hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the triazole-3-thione product, which is then filtered, washed with water, and dried.[4]

Synthesis of Pyrazole Amides

The carbohydrazide can also be a precursor to pyrazole-containing molecules, although a more common approach involves the coupling of the corresponding carboxylic acid with a pyrazole amine. The bromine atom on the thiophene ring then allows for further diversification.

Caption: Synthesis of pyrazole amides and subsequent functionalization.

Detailed Experimental Protocol: Synthesis of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide

-

A mixture of 5-(4-bromophenyl)thiophene-2-carboxylic acid (1.0 eq) and a substituted pyrazole amine (e.g., 3-amino-5-methylpyrazole, 1.0 eq) is suspended in a suitable solvent like pyridine.

-

A coupling agent such as titanium tetrachloride (TiCl₄) is added, and the reaction is stirred at an appropriate temperature until completion.

-

The product is isolated by aqueous workup and purified by chromatography to yield the desired pyrazole amide.[5]

Biological Significance of Derivatives

Derivatives of this compound have shown significant promise in medicinal chemistry, exhibiting a range of biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of heterocyclic compounds derived from thiophene-2-carbohydrazides. For instance, spiro-indoline-oxadiazole derivatives have shown high activity against Clostridium difficile with minimum inhibitory concentration (MIC) values as low as 2 to 4 µg/ml.[6] Thiophene derivatives have also exhibited bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values ranging from 8 to 32 mg/L.[7]

Table 1: Selected Antimicrobial Activity Data of Thiophene Derivatives

| Compound Class | Target Organism | MIC/MIC₅₀ | Reference |

| Spiro-indoline-oxadiazoles | Clostridium difficile | 2-4 µg/mL | [6] |

| Thiophene Derivatives | Colistin-resistant A. baumannii | 16-32 mg/L | [7] |

| Thiophene Derivatives | Colistin-resistant E. coli | 8-32 mg/L | [7] |

| Thiadiazole-thiophene hybrids | Gram-positive & Gram-negative bacteria | 3.125–6.25 μg/mL | [8] |

Anticancer Activity

The thiophene scaffold is a common feature in many anticancer agents. Derivatives of this compound are no exception, with numerous reports of their cytotoxic effects against various cancer cell lines. For example, certain thiophene carboxamide derivatives have demonstrated significant antiproliferative properties against the Hep3B cancer cell line, with IC₅₀ values as low as 5.46 µM.[9]

Table 2: Selected Anticancer Activity Data of Thiophene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |

| Thiophene Carboxamides | Hep3B | 5.46 µM | [9] |

| Thiophene Carboxamides | Hep3B | 8.85 µM | [9] |

| Thiophene Carboxamides | Hep3B | 12.58 µM | [9] |

| 1,3,4-Thiadiazole derivatives | HepG-2 | 4.37 ± 0.7 µM | [10] |

| 1,3,4-Thiadiazole derivatives | A-549 | 8.03 ± 0.5 µM | [10] |

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of the carbohydrazide moiety and the potential for late-stage functionalization via the bromophenyl group, makes it an invaluable tool for the synthesis of diverse and complex heterocyclic structures. The demonstrated potent antimicrobial and anticancer activities of its derivatives underscore its significance in drug discovery and development.

Future research will likely focus on expanding the library of heterocycles derived from this scaffold, exploring novel reaction pathways, and conducting in-depth biological evaluations to identify new therapeutic leads. The continued exploration of this versatile molecule promises to yield further innovations in both synthetic methodology and medicinal chemistry.

References

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 8(12), 859-871. [Link]

-